PLX5622
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PLX5622は、コロニー刺激因子1受容体(CSF-1R)の選択的かつ経口活性な阻害剤です。これは、脳に浸透し、ミクログリア細胞を選択的に排除する能力で知られています。 この化合物は、科学研究において、中枢神経系常在ミエロイド集団の生物学とその様々な疾患における役割を調査するために広く使用されています .
科学的研究の応用
PLX5622 has a wide range of scientific research applications, including:
Neuroinflammation: It is used to study the role of microglia in neuroinflammatory diseases such as multiple sclerosis and Alzheimer’s disease.
Cancer Research: The compound is used to investigate the role of CSF-1R in tumor growth and metastasis.
Immunology: This compound is used to study the effects of microglia depletion on the immune response in various diseases.
Neurodegenerative Diseases: It is used to explore the mechanisms of neurodegeneration and potential therapeutic targets.
作用機序
PLX5622は、コロニー刺激因子1受容体(CSF-1R)を選択的に阻害することによってその効果を発揮します。この阻害は、中枢神経系におけるミクログリア細胞の枯渇につながります。この化合物は、受容体に高い親和性で結合し、細胞増殖と生存に関与する下流シグナル伝達経路の活性化を防ぎます。 これは、ミクログリアの排除と脳における免疫応答の調節につながります .
類似の化合物との比較
類似の化合物
This compoundの独自性
This compoundは、CSF-1Rに対する高い選択性と脳への効果的な浸透能力を持つため、独特です。 これは、他の細胞種に影響を与えることなく、様々な神経疾患におけるミクログリアの役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
PLX5622 is known for its high selectivity towards the colony-stimulating factor 1 receptor (CSF1R), with an IC50 value of less than 10 nM . This selectivity is over 20 times higher compared to other targets such as KIT and FLT3 . The compound interacts with CSF1R by inhibiting its tyrosine kinase activity, which is crucial for the proliferation, differentiation, and survival of macrophages and microglia . By inhibiting CSF1R, this compound effectively depletes microglia, which are the resident immune cells of the central nervous system .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In the central nervous system, it leads to the sustained and specific elimination of microglia . This depletion of microglia has been shown to prevent the formation of plaques in the parenchymal space in mouse models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CSF1R . For instance, it has been observed to reduce neuroinflammation and improve cognitive functions in sepsis-associated encephalopathy models .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote the survival and proliferation of microglia . The compound binds to the ATP-binding site of CSF1R, leading to its inactivation . This results in the reduction of microglial numbers and the attenuation of neuroinflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. High-dose application of this compound (1200 ppm) for seven days prior to sepsis induction resulted in a significant reduction of microglia by 70-80% . This high-dose treatment also led to fatal outcomes in bacterial sepsis or lipopolysaccharide-induced inflammation due to compromised host immune responses . On the other hand, low-dose this compound (300 ppm) for seven days prior to sepsis induction resulted in a stable microglia reduction of approximately 40% and improved survival rates . These findings highlight the importance of dosage and treatment duration in achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (1200 ppm) have been associated with severe immune suppression and fatal outcomes in sepsis models . Conversely, low doses (300 ppm) have been shown to partially deplete microglia and prevent long-term neurocognitive decline without compromising the immune response . These dosage-dependent effects underscore the need for careful optimization of treatment regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the colony-stimulating factor 1 receptor (CSF1R) signaling. Inhibition of CSF1R by this compound leads to the depletion of macrophages and microglia, which in turn affects various metabolic processes . For example, CSF1R inhibition has been shown to improve hepatic insulin sensitivity but impair insulin secretion in lean mice . This suggests that this compound can modulate metabolic flux and alter metabolite levels through its effects on immune cell populations .
Transport and Distribution
This compound exhibits favorable pharmacokinetic properties, including low systemic clearance, moderate volume of distribution, and good oral bioavailability (>30%) . The compound has a brain penetration rate of approximately 20%, making it an effective tool for studying microglial dynamics in the central nervous system . In vivo studies have shown that this compound is distributed within various tissues, including the brain, where it exerts its effects on microglia .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets microglia . The compound’s activity is facilitated by its ability to cross the blood-brain barrier and accumulate in the brain . Within microglia, this compound inhibits CSF1R signaling, leading to the depletion of these cells . This targeted action is crucial for its effectiveness in modulating neuroinflammatory responses and preventing neurodegenerative processes .
準備方法
合成経路と反応条件
PLX5622の調製には、中間体の合成とその後の最終生成物への反応を含むいくつかのステップが関与します。特定の合成経路と反応条件は、所有権があり、詳細には公表されていません。 この化合物は、高度な有機化学技術を用いて合成され、高純度と収率を達成するために反応条件を正確に制御する必要があることが知られています .
工業生産方法
This compoundの工業生産には、一貫性と品質を確保するために最適化された反応条件を用いた大規模合成が関与します。このプロセスには、精製と品質管理のために、高性能液体クロマトグラフィー(HPLC)の使用が含まれます。 この化合物は固体形態で生産され、様々な包装仕様で入手可能です .
化学反応の分析
反応の種類
PLX5622は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用することができます。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、次のようなものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロアルカンやアシルクロリドなど.
形成される主な生成物
This compoundの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、修飾された官能基を持つ様々な誘導体が含まれており、これらはさらなる研究開発に使用することができます .
科学研究への応用
This compoundは、次のような様々な科学研究に応用されています。
類似化合物との比較
Similar Compounds
PLX3397: Another CSF-1R inhibitor that also targets c-kit, making it less selective compared to PLX5622.
Uniqueness of this compound
This compound is unique due to its high selectivity for CSF-1R and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the role of microglia in various neurological diseases without affecting other cell types .
特性
IUPAC Name |
6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOZFXKTHCPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303420-67-8 |
Source
|
Record name | PLX-5622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PLX-5622 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。